Thiersindole B

Description

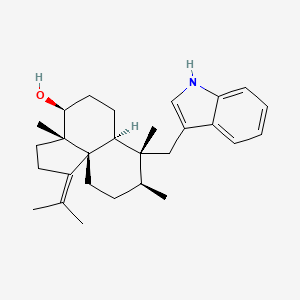

Thiersindole B is an indole diterpenoid alkaloid first isolated from Penicillium thiersii and structurally characterized by its bicyclic core fused with an indole moiety and an extended isoprenoid side chain . Its synthesis from ent-halimic acid involves constructing the bicyclic framework via Fischer indolization, followed by elongation of the southern chain with an isoprene unit . This compound exhibits moderate antitumor activity, with reported IC50 values in the 10<sup>−5</sup> M range against human tumor cell lines, as determined by XTT assays . Key physicochemical properties include a melting point of 167–169°C, optical rotation [α]D<sup>25</sup> = +38.6° (CH2Cl2), and UV λmax at 227 and 284 nm . Its stereochemistry was confirmed through synthetic validation of the related compound (+)-thiersindole C .

Properties

Molecular Formula |

C28H39NO |

|---|---|

Molecular Weight |

405.6 g/mol |

IUPAC Name |

(3aS,4S,6aS,7R,8S,10aR)-7-(1H-indol-3-ylmethyl)-3a,7,8-trimethyl-1-propan-2-ylidene-3,4,5,6,6a,8,9,10-octahydro-2H-cyclopenta[j]naphthalen-4-ol |

InChI |

InChI=1S/C28H39NO/c1-18(2)22-13-14-27(5)25(30)11-10-24-26(4,19(3)12-15-28(22,24)27)16-20-17-29-23-9-7-6-8-21(20)23/h6-9,17,19,24-25,29-30H,10-16H2,1-5H3/t19-,24-,25-,26+,27+,28-/m0/s1 |

InChI Key |

YPVANRVLBISMCS-HCCSKZQKSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]23[C@H]([C@]1(C)CC4=CNC5=CC=CC=C54)CC[C@@H]([C@]2(CCC3=C(C)C)C)O |

Canonical SMILES |

CC1CCC23C(C1(C)CC4=CNC5=CC=CC=C54)CCC(C2(CCC3=C(C)C)C)O |

Synonyms |

thiersindole B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiersindole C

Thiersindole C shares the core bicyclic indole diterpenoid structure with Thiersindole B but differs in side-chain substituents and stereochemistry. Key distinctions include:

- Synthesis: Thiersindole C’s synthesis requires additional functionalization of the northern chain via regioselective oxidation, unlike this compound’s direct isoprenoid addition .

- Bioactivity : Both compounds show antitumor activity, but Thiersindole C’s IC50 values are slightly lower (10<sup>−6</sup> M range), suggesting enhanced cytotoxicity due to its hydroxylated side chain .

- Physicochemical Properties : Thiersindole C has a higher melting point (172–174°C) and distinct optical rotation ([α]D<sup>25</sup> = −24.3° in MeOH) compared to this compound .

Thiersinine A

Thiersinine A, another Penicillium thiersii metabolite, is a structurally simpler indole alkaloid lacking the diterpenoid extension.

- Structure: It features a monoterpenoid-indole hybrid without the bicyclic core, reducing its molecular weight (~30% lower than this compound) .

- Bioactivity : Unlike this compound’s antitumor effects, Thiersinine A exhibits anti-insect activity, targeting lepidopteran larvae via chitinase inhibition .

Nuphar Alkaloids (e.g., Thiobinupharidine)

These sulfur-containing alkaloids from Nuphar luteum differ fundamentally in scaffold but share functional similarities in bioactivity.

- Structure: Thiobinupharidine is a trimeric sesquiterpene thioalkaloid with a bridged thiabicyclo[3.3.1]nonane core, contrasting sharply with this compound’s indole diterpenoid system .

- Bioactivity : Both classes show cytotoxicity, but Nuphar alkaloids target inflammatory pathways (e.g., NF-κB inhibition) rather than direct tumor cell apoptosis .

Comparative Analysis Table

| Compound | Source | Core Structure | Key Functional Groups | Bioactivity (IC50/Mechanism) | Melting Point (°C) | Optical Rotation ([α]D<sup>25</sup>) |

|---|---|---|---|---|---|---|

| This compound | Penicillium thiersii | Bicyclic indole diterpenoid | Isoprenoid side chain | Antitumor (10<sup>−5</sup> M) | 167–169 | +38.6° (CH2Cl2) |

| Thiersindole C | Penicillium thiersii | Bicyclic indole diterpenoid | Hydroxylated side chain | Antitumor (10<sup>−6</sup> M) | 172–174 | −24.3° (MeOH) |

| Thiersinine A | Penicillium thiersii | Monoterpenoid-indole | Epoxy group | Anti-insect (chitinase inhibition) | 155–157 | +12.8° (CH2Cl2) |

| Thiobinupharidine | Nuphar luteum | Thiabicyclo[3.3.1]nonane | Disulfide bridge | Anti-inflammatory (NF-κB inhibition) | 198–200 | −47.2° (EtOH) |

Data derived from synthesis and characterization studies .

Discussion of Bioactivity and Structural Implications

The antitumor efficacy of this compound and C correlates with their diterpenoid side chains, which enhance membrane permeability and target engagement compared to simpler analogs like Thiersinine A . The hydroxyl group in Thiersindole C may facilitate hydrogen bonding with cellular receptors, explaining its lower IC50 values . In contrast, Nuphar alkaloids’ sulfur atoms and rigid scaffolds favor interaction with redox-sensitive proteins, leading to distinct mechanistic pathways .

Q & A

Q. Q1. What are the established synthetic pathways for Thiersindole B, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as indole ring formation followed by regioselective functionalization. Key variables include solvent polarity, catalyst loading (e.g., palladium-based catalysts for cross-coupling), and temperature gradients. To optimize yield, use Design of Experiments (DoE) to test parameter combinations, and validate purity via HPLC with UV/Vis detection (≥95% purity threshold) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer : Combine NMR (1H/13C, 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For novel derivatives, computational methods (DFT-based IR/Raman simulations) can validate experimental spectra .

Q. Q3. How can researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer :

- Primary screening : Use cell viability assays (MTT or resazurin) at varying concentrations (e.g., 1–100 μM) to establish IC50 values.

- Target-specific assays : Pair with enzyme inhibition studies (e.g., kinase activity via fluorescence polarization) and controls (positive/negative, solvent-only) to minimize false positives .

Advanced Research Questions

Q. Q4. How should contradictory data on this compound’s mechanism of action be reconciled?

Methodological Answer :

- Triangulation : Cross-validate findings using orthogonal techniques (e.g., CRISPR knockouts for target validation, SPR for binding kinetics).

- Meta-analysis : Apply statistical frameworks (e.g., Benjamini-Hochberg correction for false discovery rates) to aggregate data from independent studies .

- Hypothesis refinement : Use Bayesian models to weigh evidence for competing mechanisms .

Q. Q5. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer :

Q. Q6. How can computational models predict this compound’s pharmacokinetic properties?

Methodological Answer :

- In silico ADMET : Use tools like SwissADME or pkCSM to estimate logP, bioavailability, and cytochrome P450 interactions.

- MD simulations : Model binding dynamics with target proteins (e.g., 100 ns trajectories in GROMACS) to prioritize in vivo testing .

Data Analysis & Reproducibility

Q. Q7. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer :

Q. Q8. How should researchers document methodologies to ensure reproducibility?

Methodological Answer :

- FAIR principles : Share raw data (e.g., NMR FIDs, crystallographic .cif files) in repositories like Zenodo.

- Stepwise protocols : Detail instrument calibration, solvent degassing, and reaction quenching in supplementary materials .

Contradiction & Validation

Q. Q9. What steps validate this compound’s reported bioactivity in heterogeneous cell lines?

Methodological Answer :

Q. Q10. How to address discrepancies between computational predictions and experimental results for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.